

# An In-depth Technical Guide to the Chemical Properties and Structure of Ampyrone

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Ampyrone**, also known as 4-aminoantipyrine, is a pyrazolone derivative and a primary active metabolite of the analgesic and antipyretic drug aminopyrine.[1][2] It is widely utilized in biochemical and clinical chemistry as a chromogenic reagent for the determination of phenols and in enzymatic assays involving hydrogen peroxide.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **ampyrone**, intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

# **Chemical and Physical Properties**

**Ampyrone** is a pale yellow crystalline solid.[3] Its fundamental chemical and physical properties are summarized in the table below, providing a consolidated reference for laboratory applications.



Property	Value	Reference(s)
IUPAC Name	4-Amino-1,5-dimethyl-2- phenyl-1,2-dihydro-3H-pyrazol- 3-one	[4]
Synonyms	4-Aminoantipyrine, 4- Aminophenazone, 4-AAP	[5]
CAS Number	83-07-8	[4]
Chemical Formula	C11H13N3O	[5]
Molecular Weight	203.24 g/mol	[4]
Melting Point	107-109 °C	[6]
Boiling Point	309 °C at 760 mmHg	[4]
рКа	4.94 (at 25°C)	[7]
Appearance	Pale yellow crystals or powder	[3]

## Structural Elucidation

The molecular structure of **ampyrone** features a pyrazolone ring system, which is a five-membered lactam ring containing two adjacent nitrogen atoms and a ketone functional group. This core structure is substituted with methyl groups at the 1 and 5 positions, a phenyl group at the 2 position, and an amino group at the 4 position. The molecule is achiral.

Structural Representation	Identifier
SMILES	Cc1c(c(=O)n(n1C)c2cccc2)N
InChI	InChI=1S/C11H13N3O/c1-8- 10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3- 7H,12H2,1-2H3

## **Spectroscopic Data**

The NMR spectra of **ampyrone** provide detailed information about its molecular structure.



#### <sup>1</sup>H-NMR Peak Assignments:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.4	m	5H	Phenyl-H
~3.1	S	3H	N-CH₃
~2.2	S	3H	C-CH₃
~4.5	br s	2H	-NH2

### <sup>13</sup>C-NMR Peak Assignments:

Chemical Shift (ppm)	Assignment
~162	C=O
~143	Phenyl C-1 (quaternary)
~129	Phenyl C-3, C-5
~125	Phenyl C-4
~121	Phenyl C-2, C-6
~118	C4 (quaternary)
~101	C5 (quaternary)
~36	N-CH₃
~11	C-CH₃

The IR spectrum of **ampyrone** exhibits characteristic absorption bands corresponding to its functional groups.

### IR Peak Assignments:



Wavenumber (cm⁻¹)	Vibration	Functional Group
3400-3250	N-H stretch	Primary amine (-NH <sub>2</sub> )
3100-3000	C-H stretch	Aromatic C-H
3000-2850	C-H stretch	Aliphatic C-H (methyl)
~1665	C=O stretch	Amide (in pyrazolone ring)
1600-1585	C-C stretch	Aromatic ring
1650-1580	N-H bend	Primary amine (-NH <sub>2</sub> )
1320-1000	C-N stretch	Amine

# **Solubility Profile**

**Ampyrone** exhibits solubility in a range of common laboratory solvents. The following table summarizes its solubility at or near room temperature.

Solvent	Solubility	Reference(s)
Water	Soluble (500 g/L at 20°C)	[7]
Methanol	Soluble	[8]
Ethanol	Soluble	[8]
Dimethyl Sulfoxide (DMSO)	Soluble	[8]
Chloroform	Soluble	[3]
Benzene	Soluble	[3]
Ether	Sparingly soluble	[3]

# **Experimental Protocols Synthesis of Ampyrone from Antipyrine**

This protocol describes a common method for the synthesis of 4-aminoantipyrine (**ampyrone**) from antipyrine.[1][5]



#### Materials:

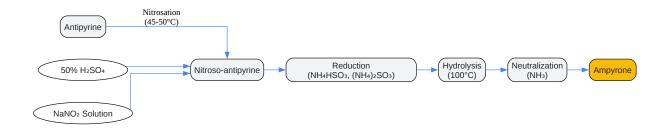
- Antipyrine
- Sulfuric acid (50%)
- Sodium nitrite solution
- Ammonium bisulfite
- · Ammonium sulfite
- · Liquid ammonia
- Iodine powder
- Starch test paper

#### Procedure:

- Prepare a solution of antipyrine in 50% sulfuric acid.
- Simultaneously, and with controlled flow rates, add the antipyrine solution and a sodium nitrite solution to a nitrosation reactor, maintaining the temperature at 45-50°C with stirring.
- Monitor the reaction endpoint using iodine powder and starch test paper.
- The resulting nitroso-antipyrine is immediately transferred to a reduction vessel containing a pre-prepared aqueous solution of ammonium bisulfite and ammonium sulfite.
- Monitor the pH (target: 5.4-5.8) and the extent of reduction.
- Upon completion of the reduction, adjust the pH to 5.8-6.0.
- Heat the reaction mixture to 100°C and maintain for 3 hours to effect hydrolysis.
- Cool the mixture to 80°C and neutralize to a pH of 7.0-7.5 with liquid ammonia.
- Allow the mixture to stand and separate into layers.



• Isolate the **ampyrone** oil, which can be further purified by crystallization.



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Synthesis of **Ampyrone** from Antipyrine.

## **Determination of Phenols using the Trinder Reaction**

**Ampyrone** is a key reagent in the Trinder reaction for the colorimetric determination of phenols.[9]

#### Materials:

- Sample containing phenol
- 4-Aminoantipyrine (Ampyrone) solution
- Potassium ferricyanide solution
- Buffer solution (pH 10)
- Spectrophotometer

#### Procedure:

 To a sample solution containing the phenolic compound, add the buffer solution to adjust the pH to 10.

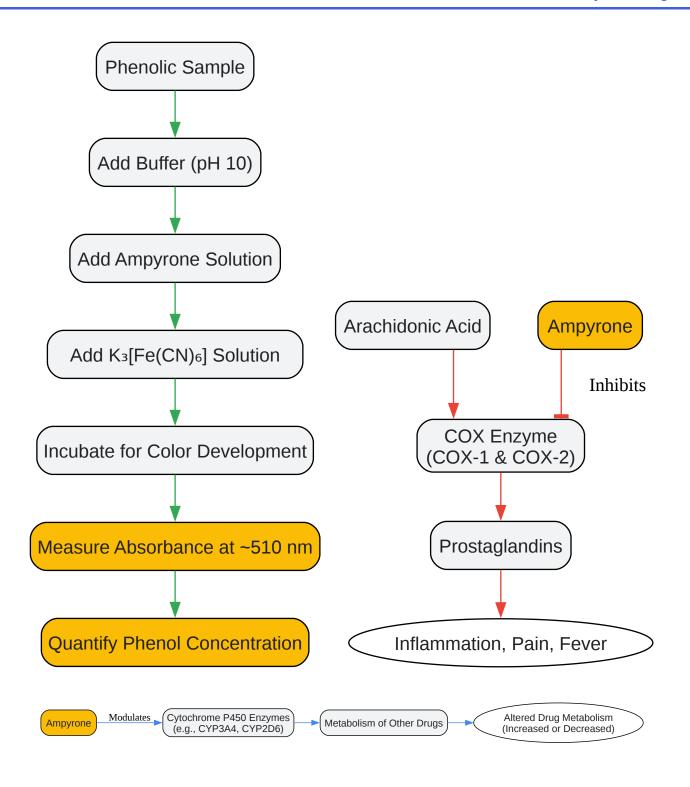
## Foundational & Exploratory





- Add the 4-aminoantipyrine solution and mix thoroughly.
- Add the potassium ferricyanide solution to initiate the oxidative coupling reaction.
- Allow the reaction to proceed for a specified time (e.g., 15 minutes) for color development.
- Measure the absorbance of the resulting reddish-brown dye at the wavelength of maximum absorbance (typically around 510 nm) using a spectrophotometer.
- Quantify the phenol concentration by comparing the absorbance to a calibration curve prepared with known concentrations of phenol.





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